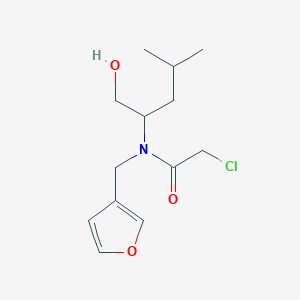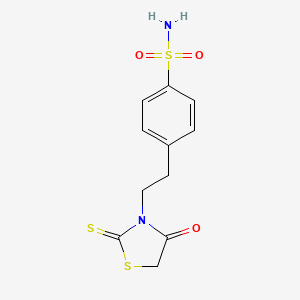
4-(2-(4-Oxo-2-thioxothiazolidin-3-yl)ethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-(4-Oxo-2-thioxothiazolidin-3-yl)ethyl)benzenesulfonamide, also known as OTZ, is a compound that has gained attention due to its potential therapeutic applications. The compound belongs to the class of thiazolidinediones and has been studied extensively for its anti-inflammatory, anti-cancer, and anti-diabetic properties.
科学的研究の応用
Synthesis and Characterization
- The compound has been synthesized and characterized as part of a series of novel derivatives with potential applications in various fields of medicinal chemistry. The synthesis involves the reaction of alkyl/aryl isothiocyanates with celecoxib, producing compounds with diverse biological activities (Ş. Küçükgüzel et al., 2013).
Anticancer and Anti-HCV Activities
- Certain derivatives of this compound have shown promising anticancer and anti-HCV NS5B RNA-dependent RNA polymerase (RdRp) activities. The derivatives were tested against 60 human tumor cell lines, displaying significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain (Ş. Küçükgüzel et al., 2013).
Antitrypanosomal and Anticancer Activity
- Novel derivatives of the compound have been evaluated for trypanocidal activity against Trypanosoma brucei and anticancer activity. Some derivatives showed potent inhibition of tumor cell growth, indicating potential as antitrypanosomal or anticancer agents (S. Holota et al., 2019).
Antidiabetic and Antimicrobial Applications
- The compound and its derivatives have been explored for antidiabetic and antimicrobial activities. Synthesized derivatives showed significant hypoglycemic and antibacterial effects, suggesting their potential as therapeutic agents for diabetes and bacterial infections (حسن مصطفى فيض الله et al., 2011).
Antimicrobial and UV Protection in Textiles
- Derivatives of the compound have been used in textile applications for simultaneous dyeing and easy protection finishing of cotton fabrics. The treated fabrics exhibited excellent fastness, UV protection, and antibacterial properties (H. Mohamed et al., 2020).
作用機序
Target of Action
Compounds with similar structures have been reported to exhibit pharmaceutical activities .
Mode of Action
It’s worth noting that structurally related compounds have been found to exhibit antibacterial and anticancer activities .
Biochemical Pathways
Compounds with similar structures have been reported to inhibit aldose reductase .
Result of Action
Compounds with similar structures have been reported to exhibit significant cytotoxicity against human liver cancer (hepg2) and human breast cancer (mcf-7) cell lines .
特性
IUPAC Name |
4-[2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3S3/c12-19(15,16)9-3-1-8(2-4-9)5-6-13-10(14)7-18-11(13)17/h1-4H,5-7H2,(H2,12,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJMDOCGQMKRHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)S1)CCC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)furan-2-carboxamide](/img/structure/B2581845.png)
![7'-Ethoxy-1-methyl-2'-phenyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2581846.png)

![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylbutanoic acid](/img/structure/B2581850.png)

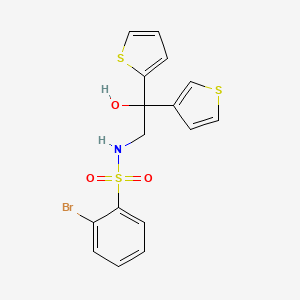
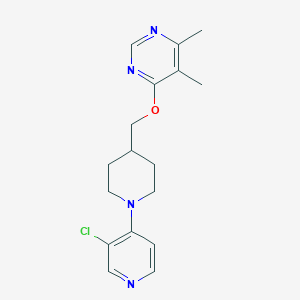
![N-[1-(butan-2-yl)-5-methyl-1H-pyrazol-4-yl]-6-chloro-5-fluoropyridine-3-sulfonamide](/img/structure/B2581859.png)
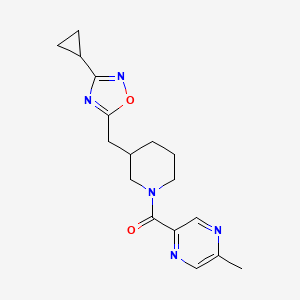
![2-[4-(2-chlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2581861.png)
![2-(8-(4-bromophenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2581862.png)
